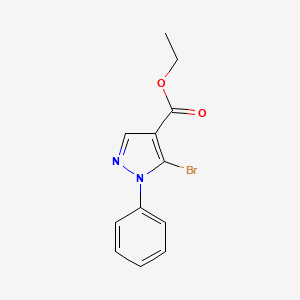

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate

CAS No.: 98534-71-5

Cat. No.: VC7855288

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98534-71-5 |

|---|---|

| Molecular Formula | C12H11BrN2O2 |

| Molecular Weight | 295.13 g/mol |

| IUPAC Name | ethyl 5-bromo-1-phenylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

| Standard InChI Key | JLHHULMEYIHSNI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| CAS Number | 98534-71-5 |

| Purity | >98% |

| Storage Conditions | 2–8°C, sealed container |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Pyrazole Ring Formation: Ethyl acetoacetate reacts with phenylhydrazine under reflux in ethanol, yielding 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate.

-

Bromination: The intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide, selectively introducing bromine at the 5-position.

Reaction Conditions:

-

Temperature: 80–100°C for cyclization; 0–5°C for bromination to minimize side reactions.

-

Catalysts: Benzoyl peroxide (0.1–1 mol%) for bromination.

-

Yield: 60–75% after column chromatography (hexane/ethyl acetate gradient).

Industrial-Scale Optimization

Industrial methods employ continuous flow reactors to enhance yield (85–90%) and reduce reaction times. Automated purification systems, such as simulated moving bed chromatography, ensure consistent quality.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, ethanol). Its stability is notable under acidic conditions (pH 2–6), though prolonged exposure to base induces ester hydrolysis.

Table 2: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15.2 |

| DMSO | 32.5 |

| Dichloromethane | 8.9 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.3–7.5 (m, 5H, aromatic), δ 4.3–4.4 (q, 2H, CH₂CH₃), δ 1.3–1.4 (t, 3H, CH₃).

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 615 cm⁻¹ (C-Br stretch).

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide in DMF yields 5-azido derivatives, precursors for click chemistry.

Cyclization and Heterocycle Formation

In the presence of Cu(I) catalysts, the compound participates in Huisgen cycloaddition to form triazole-linked hybrids, useful in drug discovery.

Table 3: Common Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF, 80°C | 5-Azido-pyrazole derivative |

| Ester Hydrolysis | NaOH, EtOH/H₂O, reflux | 5-Bromo-pyrazole-4-carboxylic acid |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-Aryl-pyrazole derivative |

Comparative Analysis with Structural Analogs

Ethyl 5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS: 105486-72-4)

-

Solubility: Higher aqueous solubility (1.5 mg/mL) due to the methyl group’s reduced steric hindrance .

-

Applications: Less effective in anticancer assays (IC₅₀ = 25 μM) but superior in agrochemical formulations .

Ethyl 5-Bromo-1-(4-Methylphenyl)-1H-Pyrazole-4-Carboxylate (CAS: 959578-19-9)

-

Thermal Stability: Higher decomposition temperature (290.7°C vs. 285°C for the parent compound) due to the 4-methylphenyl group’s electron-donating effect .

Table 4: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume